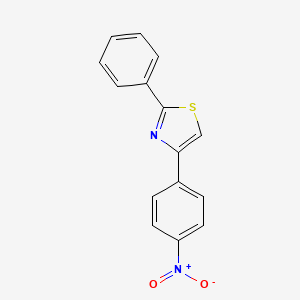

4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole

Description

4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a 4-nitrophenyl group at position 3.

Synthesis: The compound is synthesized via cyclization reactions. For example, 4-(4′-nitrophenyl)thiazol-2-amine (a related derivative) is prepared by reacting p-nitro acetophenone with thiourea in ethanol under reflux, achieving a high yield of 94% . This method highlights the efficiency of thiazole ring formation using ketones and thiourea derivatives.

Its planar structure facilitates π-π stacking interactions, as observed in analogous thiazole derivatives .

Properties

IUPAC Name |

4-(4-nitrophenyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-11(7-9-13)14-10-20-15(16-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYKDSOKZITXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296315 | |

| Record name | 4-(4-Nitrophenyl)-2-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-25-7 | |

| Record name | 4-(4-Nitrophenyl)-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)-2-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Reduction: 4-(4-Aminophenyl)-2-phenyl-1,3-thiazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized thiazole derivatives with additional functional groups.

Scientific Research Applications

4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. In anticancer applications, it may induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole : The methyl group (electron-donating) reduces polarity, likely lowering solubility compared to the nitro analogue. Safety data indicate precautions for handling, though biological activity remains unstudied .

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b): A chloro substituent (moderately electron-withdrawing) results in a MP of 180°C.

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : Thiadiazole analogues with nitro groups exhibit intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing crystal structures . Similar interactions are expected in the target compound.

- Spectral Characterization : NMR and IR data for 4-(4-chlorophenyl)thiazole derivatives (e.g., δ 7.64 ppm for aromatic protons in ¹H NMR) provide benchmarks for comparing electronic environments in nitro-substituted analogues .

Comparative Data Table

Research Implications and Gaps

- Pharmacological Studies : The nitro group’s role in modulating biological activity warrants further investigation, particularly in anti-inflammatory and anticancer assays.

- Crystallography : Structural studies using SHELX software (e.g., SHELXL for refinement) could elucidate hydrogen-bonding patterns and molecular packing .

- Safety Profiling : Derivatives like 4-(4-methylphenyl)-2-phenyl-1,3-thiazole require toxicity assessments to benchmark against the nitro analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.